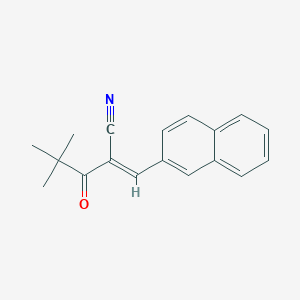
2-(2,2-Dimethylpropanoyl)-3-(2-naphthyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethylpropanoyl)-3-(2-naphthyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C18H17NO and its molecular weight is 263.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2,2-Dimethylpropanoyl)-3-(2-naphthyl)prop-2-enenitrile, also known by its IUPAC name (2E)-4,4-dimethyl-2-(naphthalen-2-yl)methylidene)-3-oxopentanenitrile, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in research.
The molecular formula of this compound is C18H17NO, with a molar mass of 263.33 g/mol. The predicted density is approximately 1.109 g/cm³ and it has a boiling point of about 447 °C .
| Property | Value |
|---|---|
| Molecular Formula | C18H17NO |
| Molar Mass | 263.33 g/mol |
| Density | 1.109 g/cm³ |
| Boiling Point | 447 °C |
- Anti-cancer Activity : Similar compounds have been studied for their ability to inhibit tumor growth through apoptosis induction and cell cycle arrest. The presence of the naphthyl group is believed to enhance interaction with biological targets involved in cancer progression.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
- Antimicrobial Effects : Some derivatives have shown effectiveness against bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.
Case Studies
While direct case studies on this compound are scarce, related research provides insight into its potential applications:
- Study on Naphthalene Derivatives : A study published in Journal of Medicinal Chemistry examined various naphthalene derivatives for their anti-cancer properties. The results indicated that modifications to the naphthalene structure could significantly enhance cytotoxicity against cancer cell lines .
- Inflammation Model : In a murine model of inflammation, compounds structurally similar to this compound were shown to reduce edema and inflammatory markers when administered .
- Antibacterial Testing : Research conducted on naphthyl-containing compounds revealed potent antibacterial activity against Gram-positive bacteria, suggesting a mechanism involving membrane disruption .
Propiedades
IUPAC Name |
(2E)-4,4-dimethyl-2-(naphthalen-2-ylmethylidene)-3-oxopentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-18(2,3)17(20)16(12-19)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-11H,1-3H3/b16-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRMXBGWZWJHCR-LFIBNONCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC2=CC=CC=C2C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC2=CC=CC=C2C=C1)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














